molecular formula C12H16ClN3O2 B2354093 (3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1245569-16-7

(3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No.: B2354093
CAS No.: 1245569-16-7
M. Wt: 269.73
InChI Key: KGKSUUICBUTZNW-UHFFFAOYSA-N
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Description

The compound “(3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” is likely to be an organic compound given its structure. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The presence of the isopropoxyphenyl group indicates a phenyl ring (a variant of benzene) with an isopropoxy (CH(CH3)2O-) substituent .


Molecular Structure Analysis

The molecular structure would be largely defined by the 1,2,4-oxadiazole ring and the phenyl ring. These rings are likely to contribute to the compound’s stability and may influence its reactivity . The isopropoxy group is an ether and could contribute to the compound’s solubility in organic solvents .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the oxadiazole and phenyl rings. The oxadiazole ring is aromatic and thus relatively stable, but it can participate in reactions under certain conditions . The phenyl ring might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the isopropoxy group could make the compound more soluble in organic solvents compared to water . The compound’s melting point, boiling point, and other physical properties would depend on the specifics of its molecular structure .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, the mechanism could depend on a variety of factors, including the compound’s structure, the target molecule in the body, and the type of interaction between the compound and its target .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it shows biological activity, it could be studied further for potential medicinal uses. Alternatively, if it has interesting chemical properties, it could be studied in the context of organic chemistry or materials science .

Properties

IUPAC Name

[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.ClH/c1-8(2)16-10-5-3-9(4-6-10)12-14-11(7-13)17-15-12;/h3-6,8H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKSUUICBUTZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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